n-[(2r,3s)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide
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Overview
Description
The compound n-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide is a complex organic molecule with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those used in the treatment of HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of n-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide involves several steps:
Starting Materials: The synthesis begins with L-phenylalanine and diazomethane to form a diazo methyl ketone intermediate.
Intermediate Formation: This intermediate reacts with haloid acids to form compound A.
Reduction: Compound A undergoes carbonyl reduction to yield compound B.
Cyclization and Ring-Opening: In the presence of isobutylamine, compound B undergoes cyclization and ring-opening reactions to form compound C.
Sulfonylation: Compound C reacts with 4-nitrobenzenesulfonyl chloride to form compound D.
Final Reduction: The nitro group in compound D is reduced to yield the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Processing: Using large reactors to handle the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Produces corresponding sulfoxides or sulfones.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted sulfonamides.
Scientific Research Applications
n-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the synthesis of HIV protease inhibitors like Darunavir.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: Primarily targets HIV protease enzymes, inhibiting their activity.
Pathways Involved: Inhibition of protease enzymes prevents the maturation of viral particles, thereby reducing viral load in patients.
Properties
Molecular Formula |
C21H31ClN2O4S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-(3-amino-2-hydroxy-4-phenylbutyl)-4-methoxy-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O4S.ClH/c1-16(2)14-23(28(25,26)19-11-9-18(27-3)10-12-19)15-21(24)20(22)13-17-7-5-4-6-8-17;/h4-12,16,20-21,24H,13-15,22H2,1-3H3;1H |
InChI Key |
FACXJNLQPYJBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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